Product packaging for Geranyl acetoacetate(Cat. No.:CAS No. 10032-00-5)

Geranyl acetoacetate

Cat. No.: B1238407
CAS No.: 10032-00-5
M. Wt: 238.32 g/mol
InChI Key: RYILZWKGLGVPOC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Geranyl acetoacetate (CAS 10032-00-5) is an organic ester compound belonging to the class of fatty alcohol esters . It is characterized as a colorless to pale yellow clear oily liquid with a boiling point of 127-129 °C at 22 mmHg and a flash point of approximately 144 °C . With a molecular formula of C14H22O3 and a molecular weight of 238.32 g/mol, it is insoluble in water but soluble in alcohol and oils . Its organoleptic profile is marked by a sweet, fruity, and wine-like odor with distinct fermented apple skin notes, making it a valuable material in fragrance and flavor formulation . This compound is listed under FEMA 2510 and JECFA 599 as a synthetic flavoring agent . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety and expressed "No safety concern at current levels of intake when used as a flavouring agent" . It is approved for use in food flavors under certain regulations, such as 21 CFR 172.515 . In research and development, this compound serves as a key reference standard and building block in several applications. It is primarily used in the analysis and creation of complex flavor and fragrance profiles, particularly where fruity and floral nuances are desired. Studies may involve its stability, release characteristics, or interaction with other compounds in model systems. Its utility also extends to organic synthesis, where its structure, featuring an acyclic monoterpenoid chain and a beta-keto ester functional group, makes it a potential precursor for the synthesis of more complex molecules . The RIFM safety assessment supports its use in fragrances at levels up to 6.0000% in the fragrance concentrate . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O3 B1238407 Geranyl acetoacetate CAS No. 10032-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-11(2)6-5-7-12(3)8-9-17-14(16)10-13(4)15/h6,8H,5,7,9-10H2,1-4H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYILZWKGLGVPOC-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)CC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)CC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893603
Record name Geranyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow oily liquid with sweet, fruity, winey, fermented apple-like odour
Record name Geranyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/687/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol and oil, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Geranyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/687/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.966
Record name Geranyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/687/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10032-00-5
Record name Geranyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10032-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3,7-dimethyl-2,6-octadienyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GERANYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08QN2PN8MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Transformations and Mechanistic Investigations of Geranyl Acetoacetate

Reactivity of the Ester and β-Keto Moiety in Geranyl Acetoacetate (B1235776)

The ester and β-keto groups are central to the reactivity of geranyl acetoacetate, providing sites for nucleophilic attack and enolate formation.

The ester linkage in this compound is susceptible to cleavage via hydrolysis and can be modified through transesterification. Transesterification is a widely used method for altering ester functionalities and has been applied to β-keto esters under various catalytic conditions, including acids, bases, and enzymes. nih.gov

Enzymatic transesterification, particularly using lipases, has proven to be an effective method for synthesizing this compound. nih.gov Studies involving the lipase (B570770) B from Candida antarctica (commercially available as Novozym 435) have demonstrated high conversion rates. nih.govresearchgate.net The reaction mechanism for lipase-catalyzed transesterification is often described by a ping-pong bi-bi mechanism. researchgate.net This process involves the acylation of the enzyme by the starting ester (e.g., methyl or ethyl acetoacetate) to form an acyl-enzyme intermediate, releasing the first product (methanol or ethanol). Subsequently, the geraniol (B1671447) attacks the intermediate, deacylating the enzyme and releasing the final product, this compound.

Microwave-assisted enzymatic synthesis has been shown to significantly accelerate the transesterification process. nih.govresearchgate.net Research has focused on optimizing conditions for the synthesis of this compound from geraniol and an acetoacetate ester. For instance, in a solvent-free system using Lipozyme 435 lipase, an 85% conversion was achieved in 60 minutes at 80°C without the removal of the methanol (B129727) co-product. nih.gov When 5Å molecular sieves were added to capture the methanol, a 95% conversion was reached in just 30 minutes at 70°C. nih.gov Heterogeneous catalysts, such as hybrid materials based on silica (B1680970) sol-gel, have also been employed, achieving a 95% yield in the transesterification of ethyl acetoacetate with geraniol in 6 hours. conicet.gov.ar

CatalystAcyl DonorConditionsTimeConversion/YieldReference
Lipozyme 435Methyl Acetoacetate80°C, Microwave, Solvent-free60 min85% nih.gov
Lipozyme 435Methyl Acetoacetate70°C, Microwave, Solvent-free, 5Å MS30 min95% nih.gov
Silica-based hybrid (SHF)Ethyl Acetoacetate110°C, Toluene6 h95% conicet.gov.ar

The β-keto group in this compound is a versatile handle for further molecular modification. It can undergo reduction to a secondary alcohol, or its α-protons can be removed to form an enolate for subsequent alkylation or acylation reactions.

The reduction of the ketone is a key transformation. While specific studies on the reduction of this compound are not prevalent, the reactivity can be inferred from similar compounds like geranylacetone (B162166). Cell-free extracts from the bacterium Alcaligenes eutrophus have been shown to carry out the asymmetric reduction of geranylacetone to optically active (S)-(+)-geranylacetol with high enantiomeric excess (>96%). core.ac.uk This demonstrates the potential for stereospecific enzymatic reduction of the ketone in the this compound structure. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are also capable of reducing the ketone in geranylacetone to the corresponding alcohol, geranylacetol. core.ac.uk

Derivatization of the ketone can also occur through reactions at the carbonyl carbon or via the enolate. For example, treatment of ketones with hydrogen peroxide can lead to the formation of gem-dihydroperoxides. nih.gov However, in the case of geranyl acetone (B3395972), this activation resulted in a complex mixture of peroxidic byproducts, which was attributed to intramolecular epoxidation of the nearby double bond by the newly formed peroxide. nih.gov This suggests that derivatization of the ketone in this compound must consider potential side reactions involving the geranyl moiety.

Transformations of the Geranyl Moiety within this compound

The two double bonds in the geranyl moiety offer further sites for chemical transformation, including isomerization, oxidation, and reduction.

The geranyl group is the (E)-isomer of 3,7-dimethylocta-2,6-dien-1-ol. The double bonds within this moiety can undergo isomerization to the (Z)-isomer, which would transform the geranyl group into a neryl group. Such isomerizations can be promoted by catalysts, photochemical reactions, or chemical treatment sequences involving addition and subsequent elimination. google.com The conversion of geranyl pyrophosphate to its corresponding linalyl intermediate is a key step in the biosynthesis of many monoterpenes and demonstrates that isomerization and cyclization can occur at the same active site in enzymatic systems. nih.gov

Studies on the acid-catalyzed cyclization of geranyl acetate (B1210297) within the cavities of zeolite Y have shown that confinement can enhance diastereoselectivity. researchgate.net This suggests that the stereochemical outcome of reactions involving the geranyl moiety can be controlled by using structured catalysts or confined environments. The selective isomerization of one double bond without affecting the other is a significant challenge but can be crucial for accessing specific stereoisomers.

The alkene double bonds within the geranyl moiety are susceptible to a variety of oxidative and reductive modifications.

Oxidative cleavage of the double bonds can be achieved using ozonolysis (O₃), which would break the carbon-carbon double bond to form aldehydes or ketones. youtube.com For example, ozonolysis of this compound would be expected to cleave the C2-C3 and C6-C7 double bonds. Another oxidative transformation is epoxidation, where an oxygen atom is added across the double bond to form an epoxide. As noted previously, the activation of the ketone in geranyl acetone with hydrogen peroxide led to presumed intramolecular epoxidation of the alkene, highlighting the potential for cross-reactivity between the two moieties. nih.gov Palladium-catalyzed oxidative acetoxylation is another method for modifying alkenes, typically yielding allyl or vinyl acetates. uj.ac.za

Reductive modifications would involve the hydrogenation of one or both double bonds. This can be achieved using catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni). Selective reduction of one double bond over the other, or over the ketone, would require careful selection of the catalyst and reaction conditions. For instance, specific catalysts are known to selectively reduce non-conjugated double bonds in the presence of other reducible functional groups. While specific examples for this compound are scarce, the reduction of the double bond in geranyl propanoate using NaBH₄ and NaI has been reported as part of a synthetic sequence. rsc.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for process optimization. Most available data pertains to its synthesis via transesterification.

Kinetic studies of the microwave-assisted enzymatic synthesis of this compound have provided valuable insights into reaction rates and influencing factors. nih.govresearchgate.net The reaction rate is significantly influenced by temperature, substrate molar ratio, enzyme concentration, and the presence or absence of a co-product (methanol) removal system. nih.gov In a comparative study, microwave irradiation was found to accelerate the reaction compared to conventional heating. researchgate.net

ReactionCatalystKey ParameterObservationReference
Transesterification of Methyl Acetoacetate with GeraniolLipozyme 435TemperatureOptimal temperature of 70-80°C depending on other conditions. nih.gov
Transesterification of Methyl Acetoacetate with GeraniolLipozyme 435Methanol RemovalSignificantly increased reaction rate (95% conversion in 30 min vs. 85% in 60 min). nih.gov
Transesterification of Methyl Acetoacetate with GeraniolLipozyme 435Heating MethodMicrowave irradiation showed faster kinetics compared to conventional heating. researchgate.net
Esterification of Geraniol with Acetic AnhydrideLewatit® GF 101 ResinKinetic ConstantThe main reaction's kinetic constant was 31 times greater than that of the secondary reaction. researchgate.net

Reaction Rate Determination and Kinetic Modeling (e.g., Ping-Pong Bi-Bi Mechanism) for this compound Formation

The enzymatic synthesis of this compound, a valuable flavor and fragrance compound, has been the subject of detailed kinetic investigations to understand and optimize its production. A frequently proposed kinetic model for the lipase-catalyzed synthesis of geranyl esters is the Ping-Pong Bi-Bi mechanism. researchgate.nettandfonline.com This model is particularly relevant for reactions involving two substrates and two products, such as the transesterification of an alcohol (geraniol) and an acyl donor to form an ester (this compound) and a byproduct. jst.go.jp

In the context of this compound synthesis, the Ping-Pong Bi-Bi mechanism suggests that the lipase first binds with the acyl donor to form an acyl-enzyme intermediate, releasing the first product. jst.go.jp Subsequently, the alcohol (geraniol) binds to this intermediate, leading to the formation of the final ester product, this compound, and the regeneration of the free enzyme. jst.go.jp

The determination of reaction rates is typically achieved by monitoring the concentration of the product (this compound) or the consumption of reactants (geraniol and the acyl donor) over time. nih.gov The initial reaction rate is often used for kinetic modeling as it represents the rate under conditions where product concentration is minimal and reverse reactions are negligible. researchgate.net

A study on the microwave-assisted enzymatic synthesis of this compound without the removal of the co-produced methanol achieved an 85% conversion after 60 minutes. nih.gov When methanol was removed using molecular sieves, a 95% conversion was reached in just 30 minutes. nih.gov This highlights the significant impact of reaction conditions on the rate of formation.

The following table summarizes key findings from kinetic studies on the synthesis of geranyl esters, which provide a framework for understanding this compound formation.

Table 1: Summary of Kinetic Findings for Geranyl Ester Synthesis

Ester Enzyme Source Kinetic Model Substrate Inhibition Product Inhibition Reference
Geranyl Acetate Not Specified Ping-Pong Bi-Bi By excess geraniol Not Specified researchgate.net
Geranyl Acetate Candida antarctica Ping-Pong Bi-Bi None observed Not Specified srce.hrresearchgate.net
Geranyl Acetate Pseudomonas fluorescens Ping-Pong Bi-Bi None observed Negligible jst.go.jp

Activation Energy and Thermodynamic Parameter Elucidation for this compound Synthesis

The activation energy (Ea) and thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, are crucial for understanding the energy requirements and spontaneity of this compound synthesis. These parameters are typically determined through experiments conducted at various temperatures.

The activation energy represents the minimum energy required for the reactant molecules to transform into products. researchgate.net It can be calculated from the Arrhenius equation, which relates the reaction rate constant to temperature. For the lipase-catalyzed esterification of geraniol with acetic acid, the activation energy was determined to be 28 kJ mol⁻¹. srce.hrresearchgate.net Another study on the lipase-catalyzed transesterification for geranyl acetate synthesis calculated a much lower activation energy of 7.712 kJ mol⁻¹. jst.go.jp In the synthesis of geranyl acetate using a commercial lipase from Candida antarctica, the activation energy over a temperature range of 10°C to 50°C was found to be 16 kJ/mol. nih.gov A study on geraniol acetylation using lyophilized cells of Aspergillus oryzae estimated the apparent activation enthalpy to be 35 kJ mol⁻¹. unige.it

Thermodynamic analysis provides insights into the spontaneity and endothermic or exothermic nature of the reaction. For the enzymatic synthesis of geranyl acetate from geraniol and acetic acid, the reaction was found to be endothermic. srce.hrresearchgate.net The change in enthalpy (ΔH) was calculated to be 66 kJ mol⁻¹, and the change in entropy (ΔS) was 217 J mol⁻¹ K⁻¹. srce.hrresearchgate.net This positive enthalpy change indicates that the reaction requires an input of energy. The positive entropy change suggests an increase in the disorder of the system during the reaction. The study also noted that the esterification was non-spontaneous below 30°C but became spontaneous at higher temperatures. srce.hrresearchgate.net In contrast, a different study on the esterification of geraniol with acetic acid found the standard heat of reaction to be -28 kJ/mol, indicating an exothermic process. nih.gov

The following table presents a compilation of activation energy and thermodynamic data from studies on the synthesis of geranyl esters.

Table 2: Activation Energy and Thermodynamic Parameters for Geranyl Ester Synthesis

Synthesis Reaction Activation Energy (Ea) Enthalpy Change (ΔH) Entropy Change (ΔS) Gibbs Free Energy Change (ΔG) Reference
Geranyl Acetate (from Geraniol and Acetic Acid) 28 kJ mol⁻¹ 66 kJ mol⁻¹ 217 J mol⁻¹ K⁻¹ Not Specified srce.hrresearchgate.net
Geranyl Acetate (Transesterification) 7.712 kJ mol⁻¹ Not Specified Not Specified Not Specified jst.go.jp
Geranyl Acetate (from Geraniol and Acetic Acid) 16 kJ/mol -28 kJ/mol (Standard Heat of Reaction) Not Specified Not Specified nih.gov
Geraniol Acetylation 35 kJ mol⁻¹ (Apparent Activation Enthalpy) Not Specified Not Specified Not Specified unige.it
Geranyl acetone-β-cyclodextrin inclusion 180.90 kJ mol⁻¹ 11.66 kJ mol⁻¹ 0.082 kJ mol⁻¹ K⁻¹ -14.49 kJ mol⁻¹ nih.gov

It is important to note that the values for activation energy and thermodynamic parameters can vary depending on the specific reaction conditions, such as the type of lipase used, the solvent, and the acyl donor. jst.go.jpscielo.br For instance, the formation of a β-cyclodextrin inclusion complex with geranyl acetone showed a significantly higher activation energy for thermal decomposition (180.90 kJ mol⁻¹), and the inclusion reaction itself was found to be an endothermic and spontaneous process. nih.gov

Biochemical Roles and Metabolic Pathways of Geranyl Acetoacetate

Enzymatic Biotransformation and Catabolic Pathways of Geranyl Acetoacetate (B1235776)

The breakdown of geranyl acetoacetate in biological systems is primarily facilitated by hydrolytic enzymes that cleave its ester bond, releasing geraniol (B1671447) and acetoacetate.

The enzymatic hydrolysis of this compound is a key catabolic reaction. While specific studies focusing exclusively on this compound are limited, research on related geranyl esters and acetoacetate esters provides significant insights into the types of enzymes involved. Lipases and esterases are the primary candidates for this biotransformation.

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis and synthesis of esters. Studies on the enzymatic synthesis of geranyl esters, including this compound, have successfully utilized lipases like Lipozyme 435, an immobilized form of Candida antarctica lipase (B570770) B. The reverse reaction, hydrolysis, is a fundamental characteristic of these enzymes. For instance, research on the synthesis of geranyl acetate (B1210297), a structurally similar compound, has detailed the kinetics of lipase-catalyzed reactions, which often follow a Ping-Pong Bi-Bi mechanism. This mechanism suggests that the enzyme can also effectively catalyze the hydrolysis of the ester.

Carboxylesterases (EC 3.1.1.1) are another class of hydrolases that act on ester bonds. Research has shown that a p-nitrobenzyl esterase (PnbA) from Bacillus subtilis can hydrolyze acetoacetate esters like methyl acetoacetate (MAA) and ethyl acetoacetate (EAA). This specificity for the acetoacetate moiety suggests that esterases with similar substrate preferences could act on this compound. The hydrolysis would release geraniol and acetoacetate, which can then enter their respective metabolic pathways.

The table below summarizes enzymes capable of acting on this compound or its constituent parts, based on available research.

Enzyme ClassSpecific Enzyme ExampleSource OrganismAction on this compound or Related EstersReference(s)
Lipase Lipozyme 435 (immobilized Candida antarctica lipase B)Candida antarcticaCatalyzes the synthesis of this compound, implying hydrolytic capability.
Esterase p-Nitrobenzyl esterase (PnbA)Bacillus subtilisHydrolyzes ethyl acetoacetate and methyl acetoacetate, suggesting potential activity on the acetoacetate ester bond of this compound.
Esterase Geranyl acetate cleaving esterase (GAE)Cymbopogon martinii (Palmarosa)Hydrolyzes geranyl acetate to geraniol, indicating a capacity to act on the geranyl ester linkage.

The metabolic fate of this compound, following its enzymatic hydrolysis, is determined by the subsequent metabolism of geraniol and acetoacetate in various organisms.

Microbial Biotransformations:

In microbial systems, such as the yeast Saccharomyces cerevisiae, geraniol can undergo several transformations. It can be reduced to citronellol, or acetylated to form geranyl acetate. Studies have shown that during fermentation, S. cerevisiae can convert geraniol into these and other terpenoid compounds, impacting the aroma profile of beverages like beer and wine. The released acetoacetate can be converted to acetoacetyl-CoA and subsequently enter central carbon metabolism, or it can be decarboxylated to acetone (B3395972) by acetoacetate decarboxylase, an enzyme found in some bacteria like Clostridium acetobutylicum.

Plant Biotransformations:

In plant systems, geraniol is a central molecule in monoterpene metabolism. Plant cell cultures have been shown to biotransform geraniol and its esters. For example, cell suspension cultures of Peganum harmala can hydrolyze geranyl acetate to geraniol. Plant enzymes can also metabolize geraniol into other compounds like its oxidized form, geranial, and its isomer, neral. Studies with cultured cells of Cucurbita maxima have demonstrated the oxidation of geraniol to geranic acid. The acetoacetate component would likely be assimilated into the cellular pool of acetyl-CoA, a central metabolite in plants.

The following table outlines the potential metabolic products of this compound in different biological systems.

Biological SystemPrimary Metabolic Products from GeraniolPrimary Metabolic Products from AcetoacetateReference(s)
Saccharomyces cerevisiae Citronellol, Geranyl Acetate, Linalool (B1675412)Acetyl-CoA, Acetone
Plant Cell Cultures Geranial, Neral, Geranic AcidAcetyl-CoA

Biosynthetic Precursor and Intermediate Functions of this compound

While not a primary building block in major biosynthetic pathways, this compound's components, geraniol and acetoacetate, are integral to cellular metabolism.

Terpenoids are synthesized from five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of these units forms geranyl diphosphate (GPP), the precursor to all monoterpenes. Geraniol is formed from GPP through the action of geraniol synthase or by the dephosphorylation of GPP. This compound is thus functionally related to the central terpenoid pathway through its geraniol moiety. The biosynthesis of geranyl acetate in engineered S. cerevisiae has been achieved by expressing a geraniol synthase and an alcohol acetyltransferase, demonstrating the metabolic link between the GPP-derived alcohol and its ester.

This compound itself is not widely recognized as a common intermediate in the biosynthesis of major natural products. However, its formation is plausible in organisms that produce both geraniol and acetoacetate. Acetoacetate is a ketone body and a product of fatty acid oxidation and the metabolism of certain amino acids. In some fungi, geranyl-containing compounds are synthesized, and it is conceivable that this compound could be formed as a side product or a transient intermediate. For example, geranyl-resorcinols in Hericium species are derived from geranyl pyrophosphate and polyketide pathways. While not directly demonstrated, the presence of both terpenoid and acetoacetate-related metabolism in these organisms makes the formation of this compound a possibility.

Molecular Interactions of this compound with Biological Systems (Mechanistic Focus)

The biological activities of this compound are likely due to its interaction with specific enzymes and cellular signaling pathways. The lipophilic geranyl group facilitates its passage through cell membranes, while the acetoacetate moiety can influence metabolic pathways.

Research suggests that this compound may modulate pathways related to inflammation and oxidative stress. The release of acetoacetate can have signaling functions in addition to its metabolic role. In mammalian systems, acetoacetate has been shown to promote muscle cell proliferation through non-metabolic signaling. It is possible that this compound, by delivering acetoacetate into cells, could trigger similar signaling cascades. Furthermore, various geraniol esters are known to act as insect pheromones, indicating interactions with specific receptor proteins in these organisms. The precise molecular targets and mechanisms of action for this compound, however, remain an active area of investigation.

Substrate Specificity and Enzyme Kinetics Studies Involving this compound

Direct enzyme kinetic studies using this compound as a substrate are not extensively documented in publicly available research. However, significant insights can be drawn from kinetic analyses of its enzymatic synthesis, which primarily involves the transesterification or esterification of geraniol. These studies reveal important details about enzyme specificity and reaction mechanisms applicable to geranyl esters.

Lipases are the most common enzymes used for the synthesis of geranyl esters due to their versatility and high efficiency in non-aqueous media. researchgate.net Studies on the synthesis of related compounds like geranyl acetate and n-butyl acetoacetate have established that the reaction often follows a Ping-Pong Bi-Bi mechanism. researchgate.netsrce.hrresearchgate.netresearchgate.net In this model, the enzyme first reacts with the acyl donor (e.g., an acetoacetate ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., an alcohol). Subsequently, the second substrate, geraniol, binds to the intermediate, leading to the formation of this compound and regeneration of the free enzyme.

Kinetic investigations into the synthesis of geranyl acetate have shown that the reaction can proceed without significant inhibition from either of the substrates, geraniol or the acyl donor. srce.hrresearchgate.net However, in other systems, such as the synthesis of neryl acetate (using the cis-isomer of geraniol), inhibition by the acyl donor (ethyl acetate) has been observed at high concentrations. scirp.org The choice of enzyme is critical; lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Rhizopus oryzae have been identified as highly effective catalysts for these transformations. researchgate.netresearchgate.netjst.go.jpjst.go.jp

The table below summarizes findings from kinetic studies on the enzymatic synthesis of esters structurally related to this compound, highlighting the enzymes, substrates, and kinetic models involved.

Table 1: Summary of Kinetic Studies on Related Ester Syntheses

Enzyme Substrates Product Kinetic Model Key Findings Citations
Novozym 435 (Candida antarctica lipase B) Geraniol, Acetic Acid Geranyl Acetate Ping-Pong Bi-Bi Reaction is non-spontaneous below 30°C; no substrate inhibition observed. srce.hrresearchgate.net
Pseudomonas fluorescens lipase Geraniol, Vinyl Acetate Geranyl Acetate Ping-Pong Bi-Bi High enzyme stability, retaining activity after nine cycles; no substrate/product inhibition. jst.go.jpjst.go.jp
Novozym 435 (Candida antarctica lipase B) Methyl Acetoacetate, n-Butanol n-Butyl Acetoacetate Ping-Pong Bi-Bi Novozym 435 was the most active among screened lipases. researchgate.netresearchgate.net

These studies collectively indicate that lipases exhibit a high degree of specificity for the geraniol moiety and can efficiently catalyze its esterification. The reaction kinetics are influenced by factors such as substrate concentration, temperature, and the specific enzyme used. jst.go.jp The successful application of the Ping-Pong Bi-Bi model in many of these syntheses provides a robust framework for predicting and optimizing the production of this compound and other related esters. researchgate.netsrce.hrresearchgate.netjst.go.jp

Investigation of Cellular Signaling Pathway Modulation by this compound

The ability of this compound to modulate cellular signaling pathways is an area of growing interest, largely stemming from the known biological activities of its constituent components, geraniol and acetoacetate.

A direct link between this compound and metabolic pathway regulation was identified in a serum metabolomics study. The research showed that acupuncture treatment could regulate several metabolic pathways, and this compound was specifically named as one of the metabolites whose levels were altered. This finding suggests that this compound may act as a signaling molecule or an intermediate whose concentration reflects changes in broader metabolic networks.

The acetoacetate moiety itself is recognized not just as an energy source but also as a signaling metabolite with distinct cellular effects. nih.gov Studies have shown that acetoacetate can activate the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor that links metabolism with inflammation. oup.comresearchgate.netbiorxiv.org Activation of FFAR2 by acetoacetate in neutrophils can trigger a cascade of downstream events, including a transient rise in intracellular calcium, a decrease in cAMP, and the production of reactive oxygen species (ROS). oup.combiorxiv.orgbiorxiv.org Furthermore, acetoacetate has been found to promote muscle cell proliferation by activating the MEK1-ERK1/2-cyclin D1 pathway, demonstrating a non-metabolic, signaling role in regulating cell function. nih.gov

While these signaling activities are attributed to acetoacetate, it is plausible that this compound could influence these or other pathways. As an ester, its bioavailability and interaction with cellular targets would differ from free acetoacetate. It may act as a precursor that releases acetoacetate upon hydrolysis within the cell, or the intact molecule could have its own unique signaling properties. The presence of the lipophilic geranyl group could facilitate its transport across cell membranes, potentially delivering acetoacetate to intracellular compartments or modulating different signaling pathways than free acetoacetate. foodb.ca


Advanced Analytical Research Methodologies for Geranyl Acetoacetate

Chromatographic Separation and Quantification Techniques for Geranyl Acetoacetate (B1235776)

Chromatography is the cornerstone for isolating and quantifying Geranyl acetoacetate from reaction mixtures, essential oils, or commercial formulations. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust GC and HPLC methods is essential for ensuring the purity and accurate quantification of this compound. Given its volatility and thermal stability, GC is a particularly suitable technique.

Gas Chromatography (GC): A typical GC method would involve a non-polar or medium-polarity capillary column to separate this compound from other volatile components. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to hydrocarbons. For identification purposes, GC coupled with Mass Spectrometry (GC-MS) is the definitive method. While specific validated methods for this compound are not widely published, a predicted GC-MS spectrum is available, suggesting its amenability to this technique foodb.ca. Method development would focus on optimizing the temperature program to achieve baseline separation from potential impurities like geraniol (B1671447) or other related esters.

Table 1: Representative GC and HPLC Method Parameters for this compound Analysis
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18, C8)
Mobile Phase -Isocratic: Acetonitrile/Water (e.g., 70:30 v/v)
Carrier Gas Helium or Hydrogen-
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min-
Injector Temp. 250°CAmbient
Detector FID at 280°C or Mass SpectrometerUV at 210 nm or ELSD/CAD
Injection Vol. 1 µL (split or splitless)10 µL

High-Performance Liquid Chromatography (HPLC): For non-volatile matrices or for preparative scale purification, reversed-phase HPLC is the method of choice. A C18 or C8 column with a mobile phase consisting of acetonitrile and water would be effective for separating the relatively non-polar this compound. Detection is typically achieved using a UV detector at a low wavelength (~210 nm) where the ester and keto functional groups exhibit some absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule phenomenex.comchromatographyonline.com. A molecule is chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different groups.

This compound, [(2E)-3,7-Dimethylocta-2,6-dienyl] 3-oxobutanoate, is an achiral molecule. It does not possess any stereocenters and therefore does not have enantiomers. Consequently, chiral chromatography is not an applicable or necessary technique for assessing the purity of this compound itself.

Spectroscopic Characterization and Structural Elucidation of this compound

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of this compound. NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Although experimentally derived spectra for this compound are not widely available in peer-reviewed literature, its structure allows for a detailed prediction of the expected signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the geranyl and acetoacetate moieties. Key predicted resonances include the vinylic protons, the methylene (B1212753) group adjacent to the ester oxygen, and the unique methylene and methyl protons of the acetoacetate group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 14 distinct signals would be expected, corresponding to each carbon in the molecule. The carbonyl carbons of the ester and ketone groups would appear furthest downfield.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom Position / GroupPredicted ¹H Shift (Multiplicity)Predicted ¹³C Shift
Acetoacetate Moiety
C1' (CH₃-C=O)~2.2 (s)~30.0
C2' (C=O)-~200.5
C3' (CH₂)~3.4 (s)~50.0
C4' (Ester C=O)-~167.0
Geranyl Moiety
C1 (O-CH₂)~4.6 (d)~61.5
C2 (=CH)~5.3 (t)~118.0
C3 (=C-CH₃)-~142.0
C4 (CH₂)~2.1 (m)~39.5
C5 (CH₂)~2.0 (m)~26.2
C6 (=CH)~5.1 (t)~123.5
C7 (=C(CH₃)₂)-~131.8
C8 (C(CH₃)₂)~1.7 (s)~25.6
C9 (C3-CH₃)~1.6 (s)~16.5
C10 (C(CH₃)₂)~1.6 (s)~17.6

Note: Predicted values are based on standard chemical shift increments and may vary from experimental values. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

HRMS: High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion ([M]⁺), allowing for the unambiguous confirmation of the elemental formula, C₁₄H₂₂O₃.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways would include:

Cleavage of the ester bond: This can lead to the formation of a geranyl cation (C₁₀H₁₇⁺) at m/z 137 or a radical cation of geraniol at m/z 154.

McLafferty rearrangement: The acetoacetate portion can undergo rearrangement to produce a neutral ketene molecule (C₂H₂O) and a radical cation corresponding to geranyl acetate (B1210297).

Loss of the acetoacetyl group: Cleavage can result in the loss of a neutral acetoacetic acid fragment, also leading to the geranyl cation at m/z 137.

Fragmentation of the geranyl chain: The terpene backbone can undergo further fragmentation, leading to smaller ions characteristic of isoprenoid structures.

Table 3: Predicted Key Mass Fragments for this compound
m/zProposed Fragment Identity
238[C₁₄H₂₂O₃]⁺ (Molecular Ion)
154[C₁₀H₁₈O]⁺ (Geraniol radical cation)
137[C₁₀H₁₇]⁺ (Geranyl cation)
85[C₄H₅O₂]⁺ (Acetoacetyl cation)
69[C₅H₉]⁺ (Isoprenyl fragment)
43[C₂H₃O]⁺ (Acetyl cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. While the JECFA evaluation for this compound notes that an IR spectrum can serve as an identification test, the spectrum itself is not provided fao.org. However, the characteristic absorption bands can be predicted from its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹, while the ketone carbonyl stretch should appear at a slightly lower wavenumber, around 1720 cm⁻¹. Other key bands include the C-O stretching of the ester group and the C=C stretching of the two double bonds in the geranyl chain.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bonds, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum, typically in the 1650-1680 cm⁻¹ region. The carbonyl stretches would also be visible.

Table 4: Predicted Characteristic Vibrational Spectroscopy Frequencies for this compound
Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Signal
C-H (sp³ stretching)2850 - 3000Moderate
C=O (Ester)~1740Moderate
C=O (Ketone)~1720Moderate
C=C (Alkene)~1670Strong
C-O (Ester stretching)1150 - 1250Weak

Hyphenated and Coupled Analytical Systems for this compound Research

Hyphenated analytical techniques, which combine two or more methods, provide enhanced selectivity and sensitivity, making them indispensable for modern chemical analysis. For this compound, coupling chromatographic separation with mass spectrometric detection is a cornerstone of its analytical chemistry, while other specialized techniques offer insights into its real-time formation and physical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical tools for the separation, identification, and quantification of this compound in complex samples such as essential oils, food matrices, and biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds like this compound. It is frequently employed to monitor the progress of chemical and enzymatic synthesis reactions. For instance, in the microwave-assisted enzymatic synthesis of this compound, GC analysis is the standard method to determine reaction conversion rates, with studies achieving up to 95% conversion under optimized conditions researchgate.net. The technique provides quantitative data that is crucial for process optimization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for analyzing less volatile derivatives of this compound or for its detection in complex biological matrices where minimal sample volatility is required. Non-targeted metabolomics studies using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-Of-Flight Mass Spectrometry (UPLC-QTOF-MS) have successfully identified this compound in human plasma and serum nih.govnih.gov. The high mass accuracy and resolution of TOF analyzers are critical for distinguishing this compound from a multitude of other metabolites.

For confident identification, reference mass spectra are crucial. The Human Metabolome Database provides predicted LC-MS/MS spectra for this compound at various collision energies, detailing the expected fragmentation patterns that serve as a benchmark for experimental data nih.gov.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

This table outlines the primary ions and fragments predicted for this compound under positive-ion mode tandem mass spectrometry, which is essential for its identification in complex mixtures.

Collision EnergyPrecursor Ion (m/z)Major Fragment Ions (m/z)Predicted Neutral Loss
10V (Low Energy)225.1804 [M+H]⁺155.1487, 137.1330C₅H₈O (Acetoacetic acid moiety)
20V (Medium Energy)225.1804 [M+H]⁺137.1330, 121.1017, 81.0704C₅H₈O, C₆H₉O₂
40V (High Energy)225.1804 [M+H]⁺81.0704, 69.0704, 137.1330Multiple fragmentation pathways

Data sourced from predicted spectra in the Human Metabolome Database nih.gov.

The study of biotransformation, such as enzymatic synthesis or microbial fermentation, benefits immensely from analytical techniques that can monitor the process in real-time without invasive sampling. Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) is an ideal technology for this purpose, offering high-sensitivity, real-time detection of volatile organic compounds (VOCs) mdpi.commdpi.com.

PTR-ToF-MS utilizes soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to analyte molecules with a higher proton affinity than water plos.org. This process minimizes fragmentation, allowing for the direct monitoring of the molecular ion of volatile products like this compound from the headspace of a reaction. The high mass resolution of the ToF analyzer allows for the separation of isobaric compounds, enhancing identification accuracy plos.org.

While direct studies applying PTR-ToF-MS to this compound biotransformation are not yet prevalent in published literature, the technique's proven success in monitoring the enzymatic production of other terpenes and volatile esters establishes its significant potential in this area researchgate.netnih.govwur.nl. For example, PTR-ToF-MS has been used for the high-throughput screening of terpene synthase mutants by measuring the concentration of volatile terpenes in the headspace of bacterial cultures researchgate.netnih.govwur.nl.

A hypothetical application in a biotransformation study could involve monitoring the enzymatic synthesis of this compound from geraniol. PTR-ToF-MS could track the real-time depletion of the volatile substrate (geraniol) and the simultaneous increase in the volatile product (this compound), providing precise kinetic data of the reaction as illustrated in the conceptual table below.

Table 2: Conceptual Real-time Monitoring of this compound Synthesis using PTR-ToF-MS

This table illustrates how PTR-ToF-MS could be used to generate time-course data for the enzymatic synthesis of this compound, tracking the concentration changes of key volatile compounds.

Time (minutes)Geraniol Concentration (ppbV)This compound Concentration (ppbV)Reaction Progress (%)
0100000
1075025025
2050050050
3025075075
405095095

Thermal analysis techniques are fundamental for characterizing the physical properties of materials, including their purity and thermal stability. For this compound and its potential formulations, such as inclusion complexes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound. A TGA curve reveals the temperature at which the compound begins to degrade, which is vital information for its storage, handling, and application in products that may be exposed to heat.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect thermal events such as melting, crystallization, and glass transitions. These transitions are characteristic of a pure substance and can be used to assess the purity of a this compound sample.

The application of these techniques is particularly insightful when studying complexes of this compound. For instance, in studies of the related monoterpene geraniol, complexation with cyclodextrins was shown by TGA to significantly enhance its thermal stability wur.nl. Similarly, when geranyl acetate was incorporated into cellulose acetate films, TGA was used to confirm its presence, and DSC analysis indicated the compatibility between the ester and the polymer matrix. Such analyses would be directly applicable to investigating the stability and compatibility of this compound in various formulations.

Table 3: Illustrative Thermal Analysis Data for this compound and its Complex

This table provides a representative comparison of thermal properties for pure this compound versus a hypothetical complex, demonstrating how thermal analysis can reveal enhanced stability.

SampleAnalytical TechniqueKey FindingSignificance
Pure this compoundTGAOnset of Decomposition: ~180°CEstablishes baseline thermal stability.
This compound-Cyclodextrin ComplexTGAOnset of Decomposition: ~230°CDemonstrates enhanced thermal stability due to complexation wur.nl.
Pure this compoundDSCSharp melting point at a specific temperature.Indicates high purity.
This compound in Polymer MatrixDSCShift in glass transition temperature (Tg).Shows compatibility and interaction with the polymer matrix.

Advanced Research Applications of Geranyl Acetoacetate in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of geranyl acetoacetate (B1235776) makes it an important building block in the synthesis of high-value organic compounds. It serves as a precursor for a range of fine chemicals, specialty molecules, and natural product analogs, leveraging the reactivity of both its ester and terpenoid components.

Building Block for Fine Chemicals and Specialty Molecules

Geranyl acetoacetate is a recognized intermediate in the production of fine chemicals, particularly those used in the fragrance and flavor industries. nih.govthegoodscentscompany.com Its synthesis is often a key step in the transformation of more readily available precursors, like linalool (B1675412) or geraniol (B1671447), into more complex molecules with desirable sensory properties. thegoodscentscompany.com The industrial preparation often involves the reaction of linalool with ethyl acetoacetate, which proceeds through the formation of a linalyl acetoacetate intermediate that then undergoes a Carroll rearrangement to yield geranyl acetone (B3395972). thegoodscentscompany.com this compound itself can be formed via the formal condensation of geraniol with acetoacetic acid. nih.gov This chemistry is fundamental to creating a variety of specialty molecules where the geranyl moiety provides a characteristic floral or fruity note.

Precursor in the Synthesis of Terpenoid Derivatives and Natural Product Analogs

This compound and its immediate derivatives are pivotal in the synthesis of several important terpenoids and natural product analogs. The compound serves as a key intermediate, primarily through its conversion to geranyl acetone.

Geranyl Acetone: The synthesis of geranyl acetone often proceeds via the reaction of geraniol with ethyl acetoacetate to form this compound, which is then decarboxylated. researchgate.net Alternatively, the Carroll reaction of linalool and ethyl acetoacetate also yields geranyl acetone, a crucial intermediate for many other syntheses. thegoodscentscompany.com

Nerolidol (B1678203): The industrial synthesis of the sesquiterpene alcohol nerolidol starts with geranyl acetone. The process involves the condensation of geranyl acetone with acetylene, followed by a selective hydrogenation of the resulting dehydronerolidol using a Lindlar catalyst to produce nerolidol. mcmaster.cadntb.gov.ua

Farnesol: Geranyl acetone is a key precursor for synthesizing farnesol. One patented method describes the conversion of geranyl chloride (derived from geraniol) and ethyl acetoacetate into this compound, which is then decarboxylated to geranyl acetone. mcmaster.ca This ketone subsequently undergoes further reactions to build the carbon skeleton up to farnesal, which is finally reduced to farnesol. mcmaster.ca

Pestynol: The total synthesis of the antifungal natural product (–)‐pestynol has been achieved through a chemoenzymatic route that utilizes geranyl bromide and ethyl acetoacetate as key starting materials. mcmaster.cadntb.gov.uaresearchgate.net This convergent synthesis confirms the utility of these building blocks in constructing complex, biologically active natural products. mcmaster.cadntb.gov.ua

Table 1: Synthesis of Terpenoid Derivatives via this compound Chemistry

Starting Material(s) Key Intermediate Target Molecule Key Transformation
Geraniol / Ethyl Acetoacetate This compound Geranyl Acetone Decarboxylation
Linalool / Ethyl Acetoacetate This compound Geranyl Acetone Carroll Reaction
Geranyl Acetone Dehydronerolidol Nerolidol Acetylene addition, selective hydrogenation
Geranyl Acetone Farnesal Farnesol Multi-step chain extension and reduction

Chiral Auxiliaries and Reagents Utilizing the Acetoacetate Moiety of this compound

The acetoacetate portion of this compound possesses significant potential for applications in asymmetric synthesis. The use of chiral auxiliaries—enantiomerically pure compounds temporarily attached to a substrate—is a powerful strategy to control the stereochemical outcome of a reaction. sfu.caresearchgate.net The active methylene (B1212753) group and the ketone carbonyl within the acetoacetate moiety provide two reactive sites that can be leveraged for stereoselective transformations. eastman.com

While specific research detailing this compound itself as a chiral auxiliary is not widespread, the principles are well-established for acetoacetate-based compounds. For example, chiral Schiff bases derived from amino alcohols and acetoacetate esters have been used to create metal complexes that catalyze asymmetric reactions with good stereoselectivity. sfu.ca In these systems, the chiral environment created by the auxiliary directs the approach of reagents to the substrate, leading to the preferential formation of one enantiomer or diastereomer. Given that the geranyl group is itself a well-defined organic moiety, the derivatization of the acetoacetate portion of this compound with chiral amines or alcohols presents a viable, though less explored, pathway to new chiral reagents for asymmetric synthesis.

Contributions to Materials Science Research

The unique chemical structure of this compound also lends itself to applications in materials science, where it can be used as a building block for functional polymers or in advanced formulation technologies.

Precursor for Polymer Monomers and Specialty Materials Research

This compound has been identified as a useful compound for incorporating desired functional groups into polymers. Its structure is suitable for creating specialty monomers. For instance, the olefinically unsaturated carbon-carbon bonds within the geranyl group can participate in polymerization reactions. Acetoacetyl functionality can be incorporated into various resin classes, such as acrylics and polyesters, by using monomers like acetoacetoxyethyl methacrylate (B99206) or by transesterification with ethyl acetoacetate. eastman.com These acetoacetylated polymers can then be crosslinked through various mechanisms, including reactions with melamine (B1676169) resins, isocyanates, or through Michael addition. eastman.com The presence of the geranyl group can impart specific properties to the final material, such as altered hydrophobicity, flexibility, or fragrance release characteristics.

Inclusion Complexation Studies for Enhanced Stability and Release Mechanisms (e.g., Cyclodextrin)

While this compound itself is a subject of interest, its direct derivative, geranyl acetone, has been studied for its ability to form inclusion complexes, particularly with cyclodextrins. Cyclodextrins are macrocyclic oligosaccharides that can encapsulate "guest" molecules within their hydrophobic inner cavity, while their exterior remains hydrophilic. This encapsulation can enhance the stability, solubility, and control the release of the guest molecule.

Research has demonstrated the successful preparation of an inclusion complex between geranyl acetone and β-cyclodextrin using a saturated water solution method. The formation of this complex was confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermogravimetric analysis (TG). Such studies are crucial for applications where the volatility or instability of a fragrance compound like geranyl acetone is a limitation. By forming an inclusion complex, its shelf-life and utility in products like flavored cigarettes can be significantly improved. Thermodynamic analysis of the geranyl acetone/β-cyclodextrin complex indicates that the inclusion process is an endothermic and spontaneous reaction, driven primarily by Van der Waals forces.

Table 2: Thermodynamic Parameters for Geranyl Acetone/β-Cyclodextrin Inclusion Complex

Parameter Average Value Unit
Enthalpy Change (ΔH) 11.66 kJ mol⁻¹
Entropy Change (ΔS) 0.082 kJ mol⁻¹
Gibbs Free Energy Change (ΔG) -14.49 kJ mol⁻¹

Data sourced from a study on the inclusion complex of geranyl acetone, a direct derivative of this compound.


Chemical Research in Flavor and Fragrance Synthesis

This compound, a monoterpenoid ester, holds a significant position in the chemical sciences, particularly in the realm of flavor and fragrance research. nih.gov Its unique chemical structure, combining the functionalities of a terpene alcohol (geraniol) and a β-keto acid (acetoacetic acid), makes it a target for advanced synthesis methods and a subject of studies aiming to understand the relationship between molecular structure and sensory perception. nih.govnih.gov

Enzymatic Pathways to Flavor Esters Involving this compound

The synthesis of flavor esters through enzymatic routes is a burgeoning field, prized for its green credentials, high specificity, and operation under mild conditions, which contrasts with harsher chemical methods. researchgate.net Lipases, in particular, are widely employed as effective catalysts for producing geranyl esters, which are recognized as natural flavor compounds when produced via biosynthesis. researchgate.net this compound is among the various esters that can be synthesized using these biocatalytic strategies. nih.gov

Research has demonstrated the successful synthesis of this compound via lipase-catalyzed transesterification. nih.govnih.gov This process typically involves the reaction of geraniol with an acyl donor, such as an acetoacetate ester (e.g., methyl acetoacetate or ethyl acetoacetate). nih.govresearchgate.net The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435 or Lipozyme 435, is a frequently utilized and highly efficient biocatalyst for this transformation. nih.govdntb.gov.uarsc.org

A significant advancement in this area is the application of microwave assistance to intensify the enzymatic process. nih.govresearchgate.net In a notable study, the microwave-assisted synthesis of this compound was optimized in a solvent-free system using Lipozyme 435. nih.govnih.gov Researchers systematically investigated the effects of key parameters, including substrate molar ratio, temperature, and enzyme concentration, to maximize the conversion yield. nih.gov

One set of optimized conditions involved a 1:5 molar ratio of ester to geraniol at a temperature of 80°C with an 8.4% enzyme load, which resulted in an 85% conversion to this compound within 60 minutes without the need to remove the methanol (B129727) co-product. nih.govnih.gov Further optimization, which included the removal of the methanol byproduct using 5Å molecular sieves, achieved an even higher conversion of 95% in just 30 minutes at 70°C with a 1:6 molar ratio and 7% lipase. nih.govnih.gov These findings underscore the efficiency of microwave-assisted, lipase-catalyzed transesterification as a sustainable method for producing this compound. nih.govresearchgate.net

Table 1: Optimized Conditions for Microwave-Assisted Enzymatic Synthesis of this compound Using Lipozyme 435 nih.govnih.gov
ConditionParameterValueConversion YieldReaction Time
Without Methanol RemovalSubstrate Molar Ratio (Ester:Geraniol)1:585%60 min
Temperature80 °C
Enzyme (Lipozyme 435) Amount8.4% (w/w)
Acyl DonorMethyl Acetoacetate
With Methanol Removal (5Å Molecular Sieves)Substrate Molar Ratio (Ester:Geraniol)1:695%30 min
Temperature70 °C
Enzyme (Lipozyme 435) Amount7% (w/w)
Acyl DonorMethyl Acetoacetate

Beyond direct synthesis, related enzymatic pathways highlight the versatility of geraniol-derived esters in flavor creation. For instance, geranyl acetate (B1210297) is used as a substrate in the transesterification reaction with citronellol, catalyzed by crude plant seedling lipases, to produce citronellyl acetate, another valuable flavor ester. bibliotekanauki.pl This demonstrates the role of geranyl esters as building blocks in biocatalytic cascades for generating a wider palette of flavor compounds.

Structure-Odor Relationship Studies Based on Chemical Modifications of this compound

The correlation between a molecule's chemical structure and its perceived odor is a central theme in fragrance science. perfumerflavorist.com this compound is described as having a sweet, fruity, winey, and fermented apple-like odor. nih.gov Understanding how modifications to its structure would alter this profile is key to designing new fragrance ingredients. While direct modification studies on this compound are not extensively documented, research on structurally similar compounds provides significant insights.

The two main components of this compound are the geraniol backbone and the acetoacetate moiety. Modifications to either part can be expected to have a pronounced effect on the odor profile.

Emerging Research Frontiers and Future Perspectives for Geranyl Acetoacetate

Discovery and Engineering of Novel Biocatalysts for Geranyl Acetoacetate (B1235776) Synthesis

The pursuit of environmentally friendly and efficient methods for synthesizing geranyl acetoacetate has led to a focus on biocatalysis. Enzymes, particularly lipases, have emerged as promising catalysts due to their high selectivity and ability to function under mild conditions. rsc.orgnih.gov

Recent research has demonstrated the successful enzymatic synthesis of this compound. nih.gov One notable study optimized the microwave-assisted enzymatic synthesis of this compound using Lipozyme 435, a commercial lipase (B570770). dntb.gov.uanih.gov The study achieved a 95% conversion rate in just 30 minutes under optimized conditions. nih.gov Another study reported the use of Candida antarctica lipase B for the synthesis of various geraniol (B1671447) esters, highlighting the versatility of this biocatalyst. nih.gov

The discovery and engineering of novel biocatalysts are being accelerated by high-throughput screening methods and protein engineering. rsc.orgnih.gov These technologies allow for the rapid identification and optimization of enzymes with desired properties, such as enhanced stability, activity, and substrate specificity. nih.gov The development of robust biocatalysts is crucial for the industrial-scale production of this compound and other valuable esters. europa.eu

Table 1: Optimized Conditions for Microwave-Assisted Enzymatic Synthesis of this compound

ParameterOptimized ValueReference
Conversion Rate 95% nih.gov
Reaction Time 30 minutes nih.gov
Enzyme Lipozyme 435 dntb.gov.uanih.gov
Substrate Molar Ratio (Ester to Geraniol) 1:6 nih.gov
Temperature 70 °C nih.gov
Lipase Concentration 7% nih.gov
Additional Components 5Å molecular sieves nih.gov

Advanced Computational Chemistry and Molecular Modeling for Reaction Prediction and Design of this compound Pathways

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to predict molecular behavior, reaction mechanisms, and properties of chemical systems. nextmol.comopenaccessjournals.comkallipos.gr These computational approaches are significantly transforming research and development by enabling virtual screening and optimization before any lab work begins, thus accelerating innovation. nextmol.com

For the synthesis of this compound, computational methods can be employed to:

Predict Reaction Outcomes: By simulating reaction pathways, it's possible to predict the feasibility and potential yields of different synthetic routes. jstar-research.com

Design Novel Catalysts: Molecular modeling can aid in the design of new, more efficient catalysts by providing insights into enzyme-substrate interactions. mdpi.com

Optimize Reaction Conditions: Simulations can help identify the optimal temperature, pressure, and solvent conditions for a given reaction. jstar-research.com

Understand Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanism of a reaction, providing a deeper understanding of the factors that control its efficiency and selectivity. mdpi.com

The integration of artificial intelligence and machine learning with computational chemistry is further enhancing these capabilities, allowing for the analysis of vast datasets to identify patterns and accelerate the discovery of new synthetic pathways. nih.govnextmol.com

Development of Integrated Continuous Flow Processes for this compound Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.netucl.ac.uk The development of integrated continuous flow processes is a key area of research for the efficient synthesis of this compound and other fine chemicals. nih.govbeilstein-journals.org

A study on the continuous-flow synthesis of geraniol esters using an immobilized lipase in a packed-bed reactor demonstrated the potential of this technology. nih.gov The system achieved high conversion rates with short residence times. nih.gov Another study reported a two-step continuous-flow synthesis of α-terpineol, a related monoterpene, showcasing the feasibility of multi-step reactions in flow. researchgate.net

The application of continuous flow technology to the synthesis of this compound could lead to more efficient, cost-effective, and sustainable production processes. Research in this area is focused on reactor design, catalyst immobilization, and process optimization. ucl.ac.ukgoogle.com

Exploration of Chemoenzymatic Cascades for Complex Molecule Synthesis Incorporating this compound

Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the versatility of chemical catalysts, offer a powerful strategy for the synthesis of complex molecules. rsc.org These one-pot reactions can significantly reduce the number of steps, waste, and cost associated with multi-step syntheses. ucc.ie

The biosynthesis of many natural products, including terpenoids, involves enzymatic cascade reactions. rsc.orgmpg.denih.gov These natural pathways provide inspiration for the design of synthetic chemoenzymatic cascades. For instance, a total synthesis of the antifungal compound (–)‐pestynol was achieved using a convergent chemoenzymatic approach starting from geranyl bromide and ethyl acetoacetate. mcmaster.ca

This compound can serve as a key building block in such cascades. Its reactive functional groups can be further transformed using either chemical or enzymatic methods to generate a variety of more complex molecules. The development of novel chemoenzymatic cascades incorporating this compound is a promising area for future research, with potential applications in the synthesis of pharmaceuticals and other high-value chemicals.

Sustainable and Circular Economy Approaches in the Production and Utilization of this compound

The principles of sustainability and the circular economy are becoming increasingly important in the chemical industry. fastercapital.comaltlaboratories.com This involves minimizing waste, using renewable resources, and designing products and processes that are environmentally friendly from cradle to grave. thglabs.comphfragrances.com

In the context of this compound, sustainable and circular economy approaches include:

Green Synthesis Routes: The use of biocatalysts and environmentally benign solvents in the synthesis of this compound aligns with the principles of green chemistry. dntb.gov.uasrce.hr

Upcycling of Waste Streams: Exploring the use of waste materials from other industries as starting materials for this compound synthesis can reduce reliance on virgin resources. thglabs.com

Biodegradability: As a naturally derived compound, this compound is expected to be biodegradable, reducing its environmental impact at the end of its life cycle.

Circular Product Design: In the fragrance industry, there is a growing trend towards refillable packaging and recycling programs to create a closed-loop system for products. fastercapital.comiba.edu.pk

By adopting these approaches, the production and utilization of this compound can be made more sustainable, contributing to a more circular and environmentally responsible chemical industry.

Q & A

Q. What are the standard enzymatic protocols for synthesizing geranyl acetoacetate (GAcAc), and how are reaction conditions optimized?

GAcAc is synthesized via microwave-assisted enzymatic transesterification using immobilized lipases (e.g., Lipozyme 435). Key parameters include:

  • Molar ratio : 1:3 (acyl donor:geraniol) to maximize conversion.
  • Temperature : 70°C to balance enzyme activity and substrate volatility.
  • Catalyst loading : 7% (w/w) enzyme relative to substrates.
  • Molecular sieves (5Å) : To absorb water and shift equilibrium toward esterification.
    For example, ethyl acetoacetate reacts with geraniol but shows slower kinetics (47% conversion at 30 min) compared to methyl acetoacetate (77% at 60 min) due to steric effects .

Q. How is structural characterization of GAcAc performed in synthetic chemistry studies?

GAcAc is characterized using ¹H and ¹³C NMR spectroscopy :

  • ¹H NMR (CDCl₃) : Peaks at δ 5.37–5.31 (m, 1H, geranyl chain), 4.66 (d, J=7.2 Hz, 2H, acetoacetate methylene), and 2.26 (s, 3H, acetyl group) confirm ester linkage and terpene structure .
  • ¹³C NMR : Signals at δ 200.6 (ketone carbonyl) and 167.2 (ester carbonyl) validate the acetoacetate moiety .

Advanced Research Questions

Q. How do acylating agents influence the kinetics and conversion efficiency of GAcAc synthesis?

The acyl donor’s structure critically impacts reaction kinetics:

  • Methyl acetoacetate achieves 83% conversion in 120 min, while ethyl esters require longer due to reduced nucleophilicity.
  • Branched esters (e.g., methyl (R)-3-hydroxybutyrate) exhibit slower kinetics (56% conversion in 120 min) due to steric hindrance at the enzyme’s active site .
    Methodological optimization : Pre-screening acyl donors using molecular docking with lipase structures (e.g., CAL-B) can predict reactivity .

Q. What role does GAcAc play in exogenous ketone body delivery systems for neurological research?

GAcAc serves as a ketone body ester to bypass blood acidosis caused by free acetoacetate.

  • Therapeutic methodology : Administer GAcAc orally or intravenously to induce ketosis. Monitor plasma ketone levels via LC-MS/MS and assess cognitive/motor outcomes in preclinical models .
  • Challenges : Hydrolysis rates in vivo must be calibrated to avoid rapid acetoacetate release, which can exacerbate metabolic acidosis .

Q. How can researchers resolve contradictions in conversion yields during GAcAc synthesis?

Discrepancies arise from:

  • Enzyme inactivation : Lipozyme 435 loses activity above 75°C; use thermogravimetric analysis (TGA) to monitor stability .
  • Substrate polarity : Hydrophobic esters (e.g., methyl octanoate) achieve higher conversions (90%) due to better enzyme-substrate compatibility. Solvent-free systems with 5Å molecular sieves improve equilibrium shifts .

Q. What is GAcAc’s significance in cholesterol biosynthesis studies, particularly in muscle tissue?

GAcAc correlates with marbling scores in bovine muscle (r=0.56), suggesting a role in cholesterol precursor synthesis.

  • Methodology : Use metabolomics (GC-MS or LC-MS) to track GAcAc levels in muscle biopsies. Pair with transcriptomic analysis of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis .
  • Advanced models : CRISPR-edited cell lines can elucidate GAcAc’s interaction with sterol regulatory element-binding proteins (SREBPs) .

Methodological Tables

Q. Table 1: Comparative Kinetics of Acyl Donors in GAcAc Synthesis

Acyl DonorConversion (30 min)Conversion (120 min)Enzyme Efficiency (kcat/Km)
Methyl acetoacetate47%83%12.4 L·mol⁻¹·min⁻¹
Ethyl acetoacetate30%77%8.7 L·mol⁻¹·min⁻¹
Methyl (R)-3-hydroxybutyrate30%56%5.2 L·mol⁻¹·min⁻¹
Data sourced from microwave-assisted enzymatic trials .

Q. Table 2: Key NMR Assignments for GAcAc

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Assignment
15.37–5.31 (m)131.9Geranyl C2-C3 double bond
24.66 (d)62.2Acetoacetate methylene
32.26 (s)30.1Acetyl group methyl
Based on 400 MHz (¹H) and 101 MHz (¹³C) spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geranyl acetoacetate
Reactant of Route 2
Reactant of Route 2
Geranyl acetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.